

Application Notes: 2-Undecenoic Acid in the Cosmetics Industry

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Compound of Interest

Compound Name: 2-Undecenoic Acid

CAS No.: 4189-02-0

Cat. No.: B1234553

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, commonly known as undecylenic acid, is an unsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil.[1][2] It is a well-documented antifungal and antimicrobial agent with a long history of use in topical over-the-counter (OTC) preparations.[1][2] In the cosmetics industry, its utility extends beyond its therapeutic effects to include applications as a natural preservative, emulsifier, and skin conditioning agent. Its multifaceted properties make it a valuable ingredient in formulations targeting skin health, particularly in anti-dandruff, anti-acne, and personal hygiene products.

Primary Applications and Mechanisms of Action

The primary applications of **2-Undecenoic acid** in cosmetics are rooted in its potent biological activities.

Antimicrobial and Antifungal Efficacy

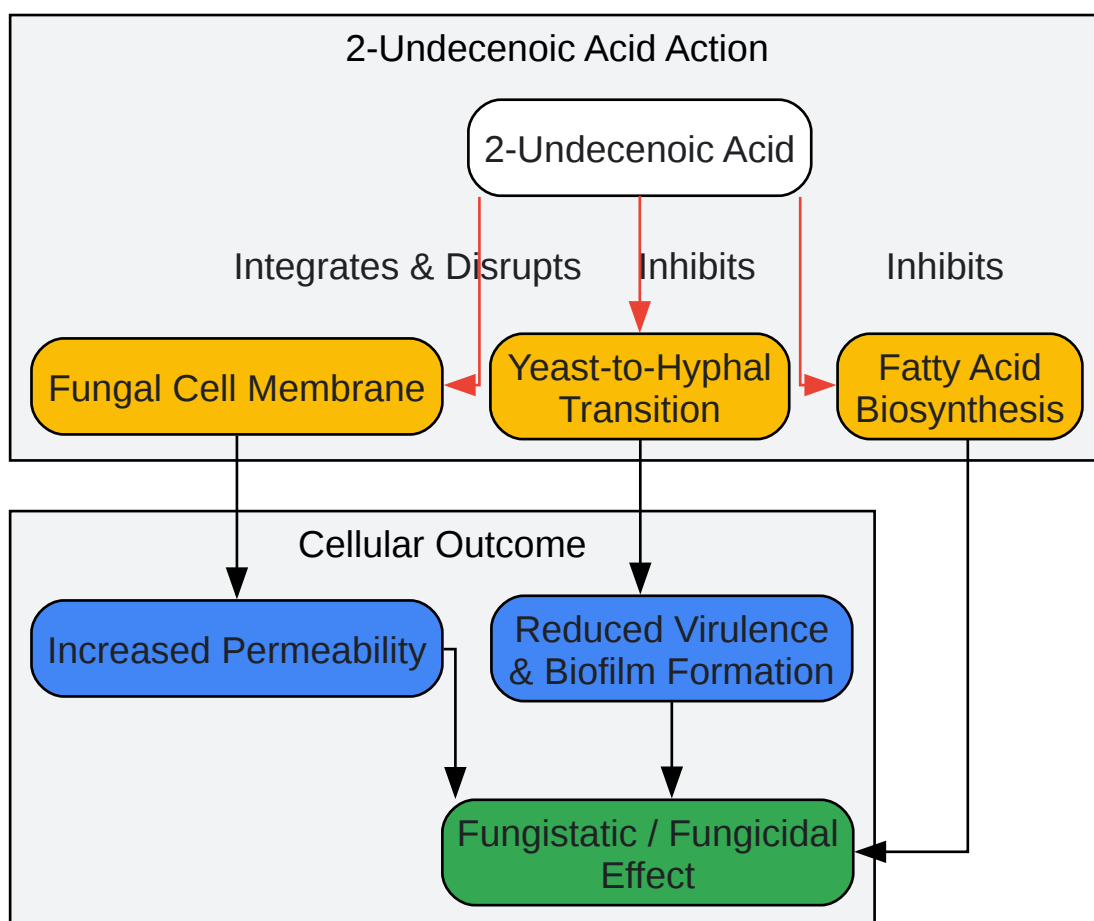
2-Undecenoic acid is a broad-spectrum antimicrobial agent effective against various fungi and some bacteria.[3] This makes it a functional ingredient for treating common skin conditions and for preserving cosmetic formulations.

- **Anti-Dandruff:** Dandruff and seborrheic dermatitis are strongly associated with the overgrowth of *Malassezia* species, particularly *M. globosa* and *M. restricta*. **2-Undecenoic acid's** fungistatic properties help control the proliferation of these yeasts on the scalp.
- **Anti-Acne:** While not a primary acne treatment, its antifungal properties can be beneficial in cases of fungal acne (*Malassezia folliculitis*). Furthermore, by inhibiting the growth of certain skin bacteria, it may help regulate the skin microbiome and reduce odor in personal care products.[2]
- **Preservative:** It can be used as a natural preservative to prevent the growth of fungi and other microorganisms in cosmetic formulas.[2]

Mechanism of Action: Antifungal Activity

The antifungal action of **2-Undecenoic acid** is multifactorial:[3]

- **Disruption of Fungal Morphogenesis:** It inhibits the transition of *Candida albicans* from its yeast form to its invasive hyphal form, a critical step for active infection.[1][4]
- **Cell Membrane Disruption:** As a fatty acid, it integrates into the lipid bilayer of the fungal cell membrane, disrupting its integrity. This leads to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[3]
- **Inhibition of Fatty Acid Synthesis:** It has been shown to inhibit the enzyme enoyl-coenzyme A reductase, which is crucial for the synthesis of fatty acids required for fungal cell membrane development.[5]

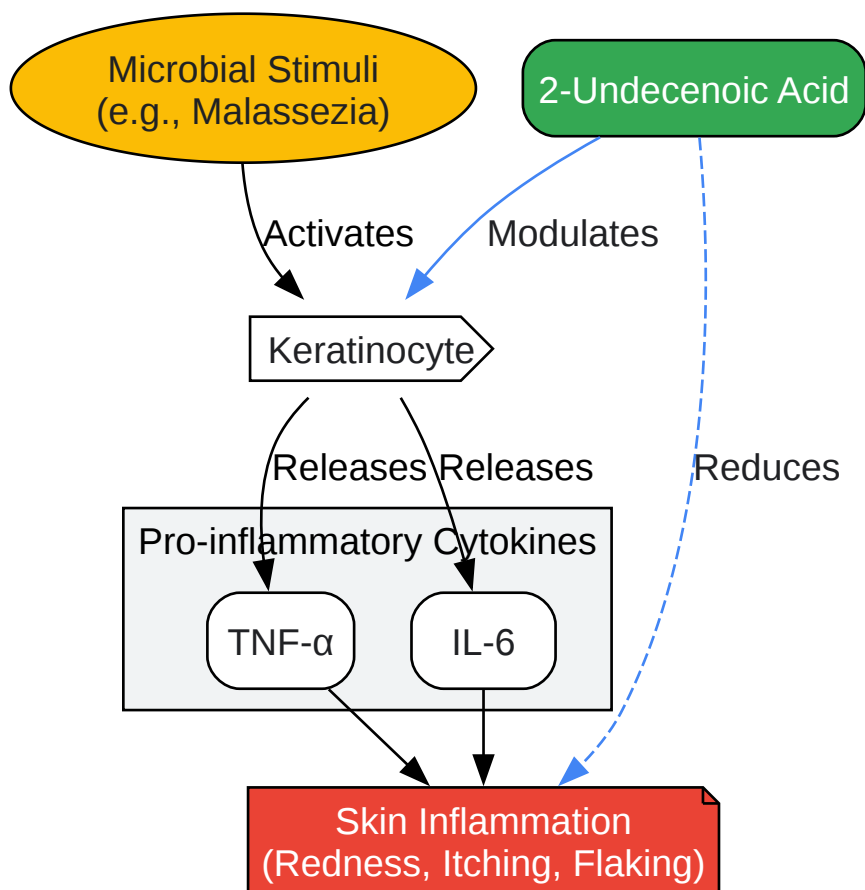


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Antifungal Mechanism of **2-Undecenoic Acid**

Anti-Inflammatory Properties

Chronic skin conditions like dandruff and acne are often accompanied by inflammation. **2-Undecenoic acid** exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines, which complements its antimicrobial action to soothe irritated skin.[3] The precise mechanism is not fully elucidated but is thought to involve the downregulation of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF- α) and various Interleukins (e.g., IL-6) released by keratinocytes in response to microbial overgrowth or other stimuli.



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Conceptual Overview of Skin Inflammation Modulation

Quantitative Data Summary

The efficacy of **2-Undecenoic acid** can be quantified through in-vitro antimicrobial tests and clinical studies.

Table 1: In-Vitro Antimicrobial Activity

This table summarizes the Minimum Inhibitory Concentration (MIC) of **2-Undecenoic acid** against key fungal species relevant to the cosmetics industry. MIC is the lowest concentration of an agent that prevents visible growth of a microorganism.

Microorganism	Relevance	MIC Range	Notes
Candida albicans	Opportunistic pathogen, skin & mucosal infections	MIC90 < 0.0125% (w/w)	Effective at inhibiting both planktonic cell growth and biofilm formation.[6]
Malassezia spp.	Dandruff, Seborrheic Dermatitis, Fungal Acne	~500-1000 ppm (~0.05-0.1%)	Efficacy varies slightly between species. Esters of the acid are also effective.

Table 2: Summary of Clinical Efficacy in Cosmetic Applications

This table presents representative data from clinical trials on formulations containing antifungal agents, including medium-chain fatty acid derivatives like **2-Undecenoic acid**, for dandruff and acne.

Application	Study Design	Key Outcome Metric	Results
Anti-Dandruff	21-day clinical trial on subjects with moderate dandruff (n=25).	Adherent Scalp Flaking Score (ASFS) & Pruritus (Itching) Score Reduction	ASFS Reduction: 55% by Day 7; 90% by Day 21. Pruritus Reduction: 50% by Day 7; 95.5% by Day 21.[7]
Anti-Acne	12-week trial on subjects with mild-to-moderate acne vulgaris.	Reduction in Lesion Counts	Inflammatory Lesions: Median count reduced from 10 to 2. Non-inflammatory Lesions: Median count reduced from 25 to 8.[8]

Note: The clinical studies cited often involve complex formulations with multiple active ingredients. The results demonstrate the potential efficacy of product categories in which **2-Undecenoic acid** is a key component.

Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy and safety of cosmetic ingredients like **2-Undecenoic acid**.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **2-Undecenoic acid** against a target fungal species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.

Objective: To determine the lowest concentration of **2-Undecenoic acid** that inhibits the visible growth of a fungal strain.

Materials:

- 96-well microtiter plates
- **2-Undecenoic acid** stock solution (e.g., in DMSO or ethanol)
- Fungal strain (*C. albicans*, *M. furfur*)
- Appropriate broth medium (e.g., RPMI-1640 for *Candida*, modified Leeming-Notman for *Malassezia*)
- Spectrophotometer or plate reader
- Sterile pipette tips, tubes, and reservoirs

Procedure:

- Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Harvest the cells and suspend them in sterile saline. Adjust the suspension density to a 0.5 McFarland

standard ($\sim 1\text{-}5 \times 10^6$ CFU/mL). Further dilute this suspension in the broth medium to achieve a final inoculum concentration of $\sim 0.5\text{-}2.5 \times 10^3$ CFU/mL in the test wells.

- **Serial Dilution:** Add 100 μL of broth medium to all wells of a 96-well plate. Pipette 100 μL of the **2-Undecenoic acid** stock solution into the first column of wells. Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard 100 μL from the 10th column. Wells in column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).
- **Inoculation:** Add 100 μL of the final diluted fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
- **Incubation:** Cover the plate and incubate at the appropriate temperature (e.g., 35°C for *Candida*, 32°C for *Malassezia*) for 24-72 hours, depending on the organism's growth rate.
- **Reading Results:** The MIC is determined as the lowest concentration of **2-Undecenoic acid** at which there is a significant inhibition of growth (e.g., $\sim 50\%$ reduction) compared to the drug-free growth control well. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 600 nm).

Protocol: In-Vitro Biofilm Inhibition Assay (*C. albicans*)

This protocol assesses the ability of **2-Undecenoic acid** to prevent the formation of *Candida albicans* biofilms.

Objective: To quantify the reduction in biofilm formation in the presence of **2-Undecenoic acid**.

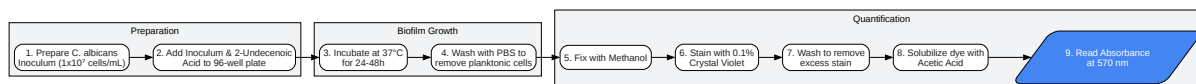
Materials:

- Flat-bottomed 96-well polystyrene plates
- *C. albicans* strain (e.g., SC5314)
- Yeast nitrogen base (YNB) medium supplemented with glucose
- **2-Undecenoic acid** solutions at various concentrations

- 0.1% Crystal Violet solution
- 30% Acetic Acid
- XTT reduction assay kit (optional, for metabolic activity)

Procedure:

- Inoculum Preparation: Prepare a standardized *C. albicans* cell suspension (1×10^7 cells/mL) in YNB medium.
- Treatment and Adhesion: Add 100 μ L of the cell suspension to each well. Add 100 μ L of YNB medium containing **2-Undecenoic acid** at 2x the desired final concentrations (e.g., ranging from 0 to 8 mM). Include a drug-free control.
- Biofilm Formation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm development.
- Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove non-adherent, planktonic cells.
- Quantification (Crystal Violet Method):
 - Add 150 μ L of methanol to each well and incubate for 15 minutes to fix the biofilm.
 - Remove methanol and allow plates to air dry.
 - Stain the biofilm by adding 150 μ L of 0.1% Crystal Violet solution to each well and incubating for 20 minutes.
 - Wash the wells thoroughly with water until the control wells are clear of excess stain.
 - Solubilize the bound dye by adding 200 μ L of 30% acetic acid to each well.
 - Read the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.



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Workflow for Biofilm Inhibition Assay

Protocol: In-Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol is a simplified representation based on the OECD Test Guideline 439 to predict the skin irritation potential of a formulation containing **2-Undecenoic acid**.

Objective: To assess whether a test substance causes skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Materials:

- Commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™)
- Assay medium provided by the tissue manufacturer
- Test substance (formulation with **2-Undecenoic acid**)
- Negative Control: Sterile PBS or water
- Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution
- MTT solution (e.g., 1 mg/mL in PBS)
- Isopropanol or acid-isopropanol (MTT extractant)
- 6-well or 24-well plates

Procedure:

- **Tissue Pre-incubation:** Upon receipt, place the RhE tissue inserts into wells containing fresh, pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.
- **Application of Test Substance:** Remove the medium. Apply a sufficient amount of the test substance (e.g., 25 mg for a solid, 30 µL for a liquid) topically onto the surface of the RhE tissue, ensuring even coverage. Apply the negative and positive controls to separate tissues in triplicate.
- **Exposure:** Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.
- **Rinsing:** Thoroughly rinse the surface of each tissue with PBS to remove all residual test substance.
- **Post-incubation:** Transfer the washed tissues to new wells with fresh assay medium and incubate for a recovery period of 42 hours at 37°C, 5% CO₂.
- **MTT Viability Assay:**
 - Transfer each tissue to a new plate containing MTT solution. Incubate for 3 hours. During this time, viable cells with active mitochondria will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
 - Remove the tissues from the MTT solution and gently blot dry.
 - Place each tissue into a tube or well containing a fixed volume of isopropanol to extract the formazan.
 - Shake for at least 2 hours at room temperature in the dark to ensure complete extraction.
- **Data Analysis:** Transfer aliquots of the extract to a 96-well plate and measure the optical density (OD) at ~570 nm. Calculate the percentage viability for each tissue relative to the negative control:
 - % Viability = (OD_{test_substance} / OD_{negative_control}) x 100

- Classification: If the mean tissue viability is $\leq 50\%$, the test substance is classified as an irritant (UN GHS Category 2). If viability is $> 50\%$, it is considered a non-irritant. The positive control (SDS) should reduce viability to $\leq 40\%$ for the test to be valid.

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